molecular formula C19H22N4O3S B2649541 4-(propan-2-yloxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide CAS No. 2034372-86-4

4-(propan-2-yloxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide

Numéro de catalogue: B2649541
Numéro CAS: 2034372-86-4
Poids moléculaire: 386.47
Clé InChI: IMRQKLARXVMVFA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(propan-2-yloxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a benzene core substituted with a propan-2-yloxy group at the para position. The sulfonamide nitrogen is further functionalized with an ethyl linker bearing a pyrazole ring, which is substituted at the 4-position with a pyridin-4-yl group.

Propriétés

IUPAC Name

4-propan-2-yloxy-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-15(2)26-18-3-5-19(6-4-18)27(24,25)22-11-12-23-14-17(13-21-23)16-7-9-20-10-8-16/h3-10,13-15,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRQKLARXVMVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-(propan-2-yloxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide is a novel sulfonamide derivative that incorporates a pyridinyl-pyrazole moiety. This structure has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H23N3O3S\text{C}_{18}\text{H}_{23}\text{N}_3\text{O}_3\text{S}

This structure includes:

  • A propan-2-yloxy group
  • A pyridin-4-yl group attached to a pyrazol ring
  • A sulfonamide functional group

Biological Activity Overview

Research has indicated that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial effects
  • Anticancer properties
  • Anti-inflammatory responses

Antimicrobial Activity

Studies have shown that sulfonamide derivatives can inhibit bacterial growth. The mechanism often involves interference with folate synthesis in bacteria, which is crucial for their survival. In vitro tests have demonstrated that the target compound exhibits antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/ml)Target Organism
Compound A5.0S. aureus
Compound B3.5E. coli
Target Compound4.0S. aureus

Anticancer Activity

The pyrazole moiety is known for its anticancer properties. Preliminary studies suggest that the target compound may induce apoptosis in cancer cell lines through the activation of specific signaling pathways.

Case Study: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value around 10 μM.

The proposed mechanism of action for the biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase, an enzyme critical for folate synthesis.
  • Cell Cycle Arrest : The pyrazole component might interfere with cell cycle progression in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that certain derivatives can increase ROS levels, contributing to cytotoxicity in cancer cells.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share core sulfonamide or heterocyclic motifs, enabling comparative analysis:

Compound Name Molecular Weight (g/mol) Key Substituents Biological Target/Activity Key Data (MP, Yield, etc.) Source ID
4-(2-Methylthiazol-4-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide ~356.4 Thiazole, trimethylpyrazole Trypanocidal (N-myristoyltransferase) Yield: 68%; MP: Not reported
Zelenirstat (2,6-dichloro-N-[1,5-dimethyl-3-(2-methylpropyl)-1H-pyrazol-4-yl]-4-[2-(piperazin-1-yl)pyridin-4-yl]benzene-1-sulfonamide) ~589.1 Dichlorobenzene, piperazinylpyridine, dimethylpyrazole Antineoplastic (N-myristoyltransferase) MP: Not reported; Mass: 589.1
N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide ~327.4 Pyridin-2-yl, pyrazole-ethyl Synthetic intermediate Reaction: SNAr mechanism
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ~589.1 Chromenone, fluorophenyl, pyrazolopyrimidine Not specified MP: 175–178°C; Mass: 589.1

Structural Analysis

  • Heterocyclic Diversity : The target compound’s pyridin-4-yl group contrasts with pyridin-2-yl in and piperazinylpyridine in . The 4-position pyridine may enhance π-π stacking in binding pockets compared to 2-substituted analogs.
  • Sulfonamide Linker: The ethyl linker between sulfonamide and pyrazole is shorter than the chromenone-ethyl chain in , possibly reducing steric hindrance.

Physicochemical Properties

  • Molecular Weight : Estimated ~443.5 g/mol (C20H23N5O3S), intermediate between and .
  • Solubility : Sulfonamide and pyridine groups may confer moderate aqueous solubility, but the propan-2-yloxy group could reduce it compared to unsubstituted analogs.
  • Melting Point: Not reported, but pyridine-pyrazole systems (e.g., ) often exhibit MPs >150°C due to crystalline packing.

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

  • Structural Features : The compound contains a sulfonamide group (electron-withdrawing), a pyridinyl-pyrazole moiety (hydrogen-bonding capability), and a propan-2-yloxy substituent (hydrophobic/lipophilic influence). These groups collectively affect solubility, stability, and interactions with biological targets .
  • Reactivity Insights :

  • The sulfonamide group may participate in nucleophilic substitution or hydrogen bonding.
  • The pyridine ring enhances π-π stacking, while the pyrazole nitrogen atoms can coordinate with metal ions or engage in acid-base reactions .

Q. What synthetic routes are reported for this compound?

  • Methodology :

  • Step 1 : Synthesize the pyridinyl-pyrazole intermediate via cyclocondensation of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling reactions .
  • Step 2 : Couple the intermediate with 4-(propan-2-yloxy)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) ensures high purity (>95%) .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Key Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .
  • X-ray Crystallography : Resolves crystal packing and confirms 3D conformation (e.g., analogs in ) .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

  • Optimization Strategies :

  • Catalysis : Use Pd(PPh3_3)4_4 or CuI for efficient cross-coupling in pyrazole synthesis .
  • Reaction Conditions :
  • Temperature: Controlled reflux (110–120°C in xylene) for intermediate formation .
  • Solvent: Anhydrous DMF or THF to minimize side reactions .
  • Table : Reaction Yield Comparison
CatalystSolventTemperature (°C)Yield (%)
Pd(PPh3_3)4_4DMF12078
CuITHF10065

Q. How can contradictions in reported biological activity data be resolved?

  • Approach :

  • Dose-Response Studies : Validate activity across multiple assays (e.g., enzyme inhibition vs. cell viability) .
  • Structural Analog Comparison : Test derivatives with modified pyridinyl or sulfonamide groups to isolate pharmacophores (see SAR table below) .
  • Table : SAR of Analogs
Substituent ModificationBiological Activity Change
Pyridine → PyrimidineReduced enzyme inhibition
Sulfonamide → AmideLoss of antimicrobial activity

Q. What computational strategies predict the compound’s binding mode to target proteins?

  • Methods :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., carbonic anhydrase) to identify key interactions with the sulfonamide group .
  • MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories .

Q. How can solubility and stability challenges be addressed during formulation?

  • Solutions :

  • Salt Formation : Prepare sodium or potassium salts of the sulfonamide to enhance aqueous solubility .
  • Lyophilization : Stabilize the compound in phosphate-buffered saline (PBS) at pH 7.4 .
  • Analytical Monitoring : HPLC (C18 column, acetonitrile/water mobile phase) to track degradation under stress conditions (heat, light) .

Methodological Considerations

  • Data Reproducibility : Validate synthetic protocols using independent batches and cross-lab collaborations .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., sulfonyl chlorides) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.